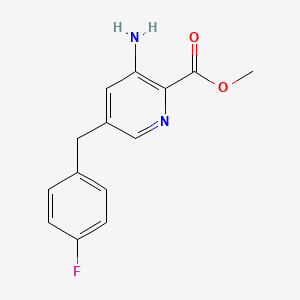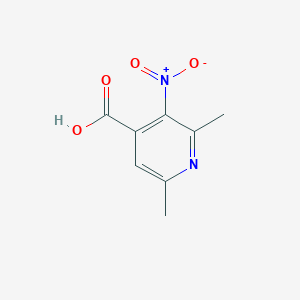
1-(5-Nitropyridin-3-yl)ethanone
概要
説明
1-(5-Nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an ethanone group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Nitropyridin-3-yl)ethanone can be synthesized through several methods:
Three-Component One-Pot Synthesis: This method involves the reaction of nitro ketones with acylpyruvates and enamines derived from nitroacetone and nitroacetophenones.
Two-Step Hantzsch Synthesis: This involves the use of nitro ketones in a two-step process to form the desired nitropyridine.
Cyclocondensation: This method uses acylpyruvates and enamines derived from nitroacetone and nitroacetophenones to form the nitropyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions: 1-(5-Nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
1-(5-Nitropyridin-3-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(5-Nitropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: This compound has a chloro group instead of a nitro group, which affects its chemical properties and reactivity.
1-(5-Fluoro-3-pyridinyl)ethanone: The presence of a fluoro group instead of a nitro group results in different biological activities and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 5-position and ethanone group at the 3-position make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
特性
IUPAC Name |
1-(5-nitropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)6-2-7(9(11)12)4-8-3-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRROBUZGNVCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519757 | |
| Record name | 1-(5-Nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87883-17-8 | |
| Record name | 1-(5-Nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (41S,12R,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3339182.png)
![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)
![Benzonitrile,3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis-](/img/structure/B3339188.png)
![(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B3339204.png)


![4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3339224.png)


![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)

